"3-(2-Fluoro-5-methylphenyl)propionic acid" CAS 881189-60-2 properties
"3-(2-Fluoro-5-methylphenyl)propionic acid" CAS 881189-60-2 properties
An In-Depth Technical Guide to 3-(2-Fluoro-5-methylphenyl)propionic acid (CAS 881189-60-2)
Abstract
This technical guide provides a comprehensive overview of 3-(2-Fluoro-5-methylphenyl)propionic acid (CAS 881189-60-2), a fluorinated aromatic carboxylic acid. While specific experimental data for this compound is limited in public literature, this document synthesizes information from analogous structures and established chemical principles to present its core physicochemical properties, a robust and plausible synthetic pathway, and standard analytical characterization techniques. Furthermore, we explore the compound's significant potential within the field of medicinal chemistry, drawing on the well-established roles of the phenylpropionic acid scaffold and the strategic use of fluorine in drug design. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, study, and application of this and related molecules.
Introduction
3-(2-Fluoro-5-methylphenyl)propionic acid belongs to the class of arylpropionic acids, a structural motif of paramount importance in the pharmaceutical industry. The parent structure, 3-phenylpropionic acid, serves as a versatile building block for more complex molecules.[1] The introduction of substituents onto the phenyl ring dramatically modulates the molecule's physical, chemical, and biological properties.
The subject of this guide features two key substitutions: a methyl group at the 5-position and a fluorine atom at the 2-position. The fluorine atom is of particular interest in medicinal chemistry. Its introduction into a drug candidate can significantly enhance metabolic stability, improve binding affinity to target proteins by forming specific interactions, and modulate lipophilicity and bioavailability.[2][3][4] Arylpropionic acid derivatives are famously represented by a class of nonsteroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen, highlighting the therapeutic potential of this chemical family.[5] Therefore, 3-(2-Fluoro-5-methylphenyl)propionic acid represents a valuable probe molecule and potential intermediate for the development of novel therapeutics.
Caption: Key structural components of the target molecule.
Physicochemical Properties
Detailed experimental data for this specific compound are not widely published. The properties listed below are based on its chemical structure and data from analogous compounds.
| Property | Value | Source/Method |
| CAS Number | 881189-60-2 | Registry Number |
| Molecular Formula | C₁₀H₁₁FO₂ | Elemental Analysis |
| Molecular Weight | 182.19 g/mol | Calculation |
| Appearance | Expected to be a white to off-white solid | Analogy[1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in organic solvents (e.g., MeOH, DCM, DMSO) and aqueous base. | Chemical Principles |
| pKa | Estimated 4.0 - 4.5 | Analogy to Benzoic Acid |
Synthesis and Characterization
While various methods exist for the synthesis of 3-phenylpropionic acids, modern palladium-catalyzed cross-coupling reactions offer a highly efficient and modular approach.[6] A representative and logical pathway to 3-(2-Fluoro-5-methylphenyl)propionic acid is the Heck reaction, followed by ester hydrolysis.[7][8][9]
3.1 Proposed Synthetic Pathway: Heck Coupling & Hydrolysis
This two-step process involves the palladium-catalyzed coupling of an aryl halide with an acrylate ester, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.
Caption: Proposed two-step synthesis workflow.
-
Causality of Experimental Choices:
-
Aryl Halide: 1-Fluoro-2-iodo-4-methylbenzene is chosen as the starting material. The iodide is highly reactive in palladium-catalyzed oxidative addition, making it an excellent leaving group for the Heck reaction.
-
Catalyst System: A standard palladium(II) acetate/triphenylphosphine system is effective and commercially available. The phosphine ligand stabilizes the palladium(0) active species.
-
Base: A tertiary amine base like triethylamine (Et₃N) is required to neutralize the hydroiodic acid (HI) generated during the catalytic cycle, preventing catalyst deactivation.
-
Hydrolysis: Standard saponification with sodium hydroxide followed by acidic workup is a robust and high-yielding method for converting the stable ethyl ester intermediate to the final carboxylic acid.
-
3.2 Analytical Characterization
To validate the synthesis and confirm the structure of the final product, a suite of standard spectroscopic techniques would be employed.
-
Infrared (IR) Spectroscopy: Carboxylic acids display highly characteristic IR absorptions. A very broad O-H stretching band is expected from approximately 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer. A strong C=O (carbonyl) stretching absorption should appear around 1700-1725 cm⁻¹.[10][11]
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most distinctive signal would be the carboxylic acid proton (COOH), which is expected to be a broad singlet far downfield, typically between 10-12 ppm.[10][11] Other expected signals include: aromatic protons (multiplets, ~6.8-7.2 ppm), two methylene groups (-CH₂CH₂-) appearing as triplets (~2.6 and ~2.9 ppm), and a methyl group singlet (~2.3 ppm).
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The carbonyl carbon of the carboxylic acid is expected in the 175-185 ppm range.[10][11] Aromatic carbons would appear between 115-160 ppm, with the carbon attached to fluorine showing a large one-bond coupling constant (¹J C-F). The methylene and methyl carbons would appear upfield (<40 ppm).
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would show the molecular ion peak (M⁺) at m/z = 182. A common fragmentation pattern for carboxylic acids is the loss of the hydroxyl group (-OH, M-17) and the subsequent loss of carbon monoxide (-CO, M-45).[10]
Potential Applications and Biological Context
The structural features of 3-(2-Fluoro-5-methylphenyl)propionic acid make it a compound of significant interest for drug discovery and development.
-
Anti-inflammatory Agents: The arylpropionic acid scaffold is the cornerstone of many NSAIDs that inhibit cyclooxygenase (COX) enzymes.[5] This compound could serve as a starting point for developing novel NSAIDs with potentially improved efficacy or side-effect profiles.
-
Metabolic Stability: The fluorine atom at the 2-position can block metabolic oxidation at that site, a common liability for aromatic rings in drug molecules. This "metabolic blocking" can increase the compound's half-life and overall exposure in vivo.[2][3]
-
Enhanced Target Binding: Fluorine can participate in favorable electrostatic interactions (e.g., with backbone amides) or form specific hydrogen bonds within a protein's active site, potentially increasing binding affinity and potency compared to its non-fluorinated analogue.[3]
Caption: Logical relationships in drug discovery potential.
Safety and Handling
As a member of the fluorinated aromatic and carboxylic acid chemical classes, 3-(2-Fluoro-5-methylphenyl)propionic acid requires careful handling.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.[12]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong bases and oxidizing agents.[12]
-
First Aid:
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[12]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Experimental Protocol: Hydrolysis of Ethyl 3-(2-fluoro-5-methylphenyl)propanoate
This protocol describes the final, self-validating step in the proposed synthesis to yield the target carboxylic acid.
Objective: To hydrolyze the ethyl ester intermediate to 3-(2-Fluoro-5-methylphenyl)propionic acid.
Materials:
-
Ethyl 3-(2-fluoro-5-methylphenyl)propanoate (1.0 eq)
-
Sodium hydroxide (NaOH) (1.5 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-(2-fluoro-5-methylphenyl)propanoate (e.g., 5.0 g, 1.0 eq) in a 1:1 mixture of methanol and water (40 mL).
-
Saponification: Add sodium hydroxide pellets (1.5 eq) to the solution. Attach a reflux condenser and heat the mixture to reflux (approx. 70-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting ester spot has been completely consumed (typically 2-4 hours).
-
Work-up (Isolation): a. Cool the reaction mixture to room temperature and then place it in an ice bath. b. Concentrate the mixture on a rotary evaporator to remove the methanol. c. Slowly acidify the remaining aqueous solution to pH ~2 by adding 2M HCl. A white precipitate should form. d. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). e. Combine the organic layers and wash with water (1 x 30 mL) and then with brine (1 x 30 mL).
-
Purification: a. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). b. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. c. For higher purity, the resulting solid can be recrystallized from a suitable solvent system (e.g., heptane/ethyl acetate).
-
Characterization (Self-Validation): a. Obtain the final mass of the dried, purified product and calculate the percentage yield. b. Acquire IR, ¹H NMR, ¹³C NMR, and MS data. c. Validation Criteria: The obtained spectra must match the expected patterns described in Section 3.2. Specifically, the ¹H NMR should show the disappearance of the ethyl ester signals (a quartet at ~4.1 ppm and a triplet at ~1.2 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
Conclusion
3-(2-Fluoro-5-methylphenyl)propionic acid, CAS 881189-60-2, is a strategically substituted aromatic carboxylic acid with considerable potential as an intermediate in medicinal chemistry and materials science. While specific data is scarce, its properties and reactivity can be confidently predicted based on established chemical principles. The synthetic routes are accessible through modern organic chemistry techniques, such as palladium-catalyzed coupling reactions, and its identity can be unequivocally confirmed by standard analytical methods. The combination of the pharmacologically relevant arylpropionic acid core with a metabolically stabilizing fluorine atom makes this compound a compelling target for further investigation in drug discovery programs.
References
-
Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Synthesis of 3-phenyl-3-(phenylthio)propionic acid. (n.d.). PrepChem.com. Retrieved from [Link]
-
Process for the preparation of substituted 3-phenyl-propanoic acid esters and substituted 3-phenyl-propanoic acids. (2003). PubChem. Retrieved from [Link]
-
CH 336: Carboxylic Acid Spectroscopy. (2020). Oregon State University. Retrieved from [Link]
-
Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Paglione, M., et al. (2014). Concentration of carboxylic acids and carbonyls determined by chemical derivatization – 1 H-NMR analysis. ResearchGate. Retrieved from [Link]
-
Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. Request PDF on ResearchGate. Retrieved from [Link]
-
Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University. Retrieved from [Link]
-
HAZARD SUMMARY: FLUORINE. (n.d.). NJ.gov. Retrieved from [Link]
- Process for the preparation of 3-phenylpropionic acid. (1998). Google Patents.
-
Fluorine SDS. (2022). Airgas. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved from [Link]
-
LCSS: FLUORINE. (n.d.). PubChem. Retrieved from [Link]
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). PMC - NIH. Retrieved from [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Retrieved from [Link]
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (n.d.). Frontiers. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 5. orientjchem.org [orientjchem.org]
- 6. Process for the preparation of substituted 3-phenyl-propanoic acid esters and substituted 3-phenyl-propanoic acids - Patent US-2003008361-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
